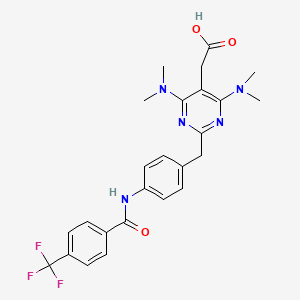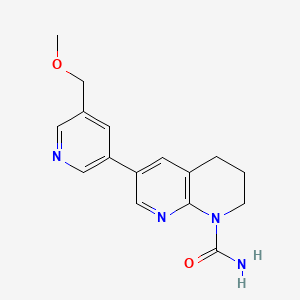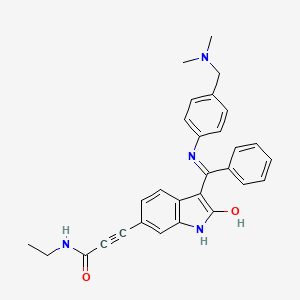
Bis-PEG2-PFP ester
Descripción general
Descripción
Bis-PEG2-PFP ester is a non-cleavable linker for bio-conjugation that contains two COOR/Ester groups linked through a linear PEG chain . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Molecular Structure Analysis
The molecular formula of Bis-PEG2-PFP ester is C20H12F10O6, and its molecular weight is 538.29 .Chemical Reactions Analysis
Bis-PEG2-PFP ester is an amine reactive PEG linker. The two PFP ester moieties can form stable amide bonds and have been found to be very stable because they are less susceptible to undergo hydrolysis .Aplicaciones Científicas De Investigación
Amine Reactive PEG Linker
“Bis-PEG2-PFP ester” is an amine reactive PEG linker . The two PFP ester moieties can form stable amide bonds and have been found to be very stable because they are less susceptible to undergo hydrolysis .
Enhancing Water Solubility
The hydrophilic PEG linker in “Bis-PEG2-PFP ester” increases the water solubility of the compound in aqueous environments . Longer PEG chains tend to have enhanced water solubility properties compared to shorter PEG chains .
Synthesis of Antibody-Drug Conjugates (ADCs)
“Bis-PEG2-PFP ester” is a non-cleavable 2-unit polyethylene glycol (PEG) linker employed in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
“Bis-PEG2-PFP ester” also serves as a PEG-based linker for the synthesis of proteolysis targeting chimeras (PROTACs) .
Stability Against Hydrolysis
The PFP ester moieties in “Bis-PEG2-PFP ester” are less susceptible to undergo hydrolysis, making them very stable .
Research Grade Reagent
“Bis-PEG2-PFP ester” is a reagent grade compound, used for research purposes .
Mecanismo De Acción
Target of Action
Bis-PEG2-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the case of ADCs, the target is typically a specific antigen on the surface of cancer cells . For PROTACs, the targets are typically disease-causing proteins within the cell .
Mode of Action
Bis-PEG2-PFP ester acts as a linker molecule in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . The linker’s role is crucial as it ensures the correct orientation and spacing for optimal activity .
Biochemical Pathways
In the context of ADCs, once the conjugate binds to the antigen on the cancer cell, it is internalized and the cytotoxic drug is released, leading to cell death . For PROTACs, the conjugate brings the target protein and the E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The pharmacokinetics of Bis-PEG2-PFP ester are largely determined by the properties of the ADC or PROTAC it is part of . The hydrophilic PEG linker increases the water solubility of the compound, which can enhance its bioavailability .
Result of Action
The result of the action of Bis-PEG2-PFP ester is the selective killing of cancer cells in the case of ADCs , or the selective degradation of disease-causing proteins in the case of PROTACs .
Action Environment
The action of Bis-PEG2-PFP ester is influenced by various environmental factors. For instance, the stability of the amide bonds formed by the PFP ester moieties is less susceptible to hydrolysis, enhancing the stability of the compound . Additionally, the hydrophilic PEG linker increases the water solubility of the compound, which can be beneficial in aqueous environments .
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F10O6/c21-9-11(23)15(27)19(16(28)12(9)24)35-7(31)1-3-33-5-6-34-4-2-8(32)36-20-17(29)13(25)10(22)14(26)18(20)30/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPFPKSMPNASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG2-PFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)




![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)



